![molecular formula C23H23N5O3 B2808909 1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione CAS No. 1021065-45-1](/img/structure/B2808909.png)
1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of imidazolidine, a type of heterocyclic compound. Imidazolidines are five-membered rings containing three carbon atoms and two nitrogen atoms . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound contains an imidazolidine ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also contains a purine dione group, which is a type of nitrogen-containing heterocycle .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Structural Analysis A comprehensive study provided a detailed quantitative analysis of various intermolecular interactions present in a structurally similar molecule, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The molecule, crystallizing in the P-1 space group, showed layered crystal packing, primarily formed by hydrogen bonds. The stabilization mainly stemmed from electrostatic energy contributions, with sheets interconnected by different stacking motifs with notable dispersion energy components. This detailed insight into the molecule's interaction energies and energy framework suggested potential applications in material design due to the anisotropic distribution of interaction energies along different directions (Shukla et al., 2020).
Synthesis and Reactions Extensive research has been dedicated to the synthesis and reaction mechanisms of closely related molecules, highlighting the potential for synthesizing agents with various biological activities. For instance, the synthesis of new 1,3,8-trisubstituted purine-2,6-diones and 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones aimed to create agents with potential biological activities. The synthesis involved a more efficient cyclization process using 1,1,1,3,3,3,-hexamethyldisilazane and polyphosphoric acid, showing the molecule's versatility in chemical synthesis (Hayallah & Famulok, 2007).
In another study, cleavage of a structurally similar molecule led to the formation of derivatives bearing arylmethylidene fragments, exhibiting potential antiproliferative activity. This demonstrates the molecule's potential in drug design and cancer treatment (Izmest’ev et al., 2020).
The synthesis of new asymmetric dihetarylethenes based on 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene showed photochromic and fluorescent properties in solution. This indicates potential applications in material sciences, particularly in developing photo-responsive materials (Shepelenko et al., 2014).
Pharmacological Evaluation and Receptor Studies The molecule and its derivatives have been extensively studied for their receptor affinity and biological activities, indicating potential pharmaceutical applications. For instance, derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione showed high affinity for 5-HT(1A) and alpha(1) receptors, and compounds like 1,3-dimethyl-7-bromo-8-(phenylpiperazinopropylamino)-1H,3H-pyrimido[2,1-f]purine-2,4-dione demonstrated marked anxiolytic-like activity in pharmacological tests, comparable to reference drugs like diazepam (Jurczyk et al., 2004).
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-[4-[(2-methylphenyl)methoxy]phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-6-4-5-7-16(15)14-31-18-10-8-17(9-11-18)27-12-13-28-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h4-11H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPUJSSWRKKOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)N3CCN4C3=NC5=C4C(=O)N(C(=O)N5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde](/img/structure/B2808826.png)
![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)
![6-(4-Fluorophenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2808831.png)
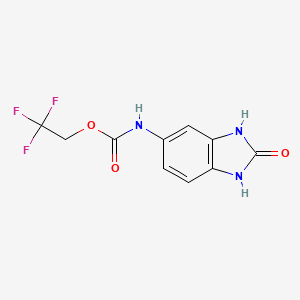
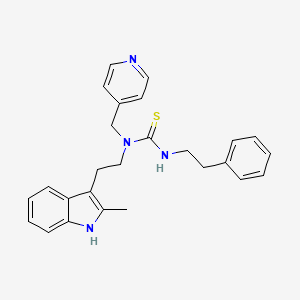
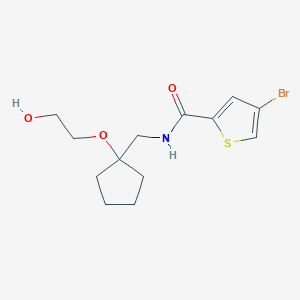
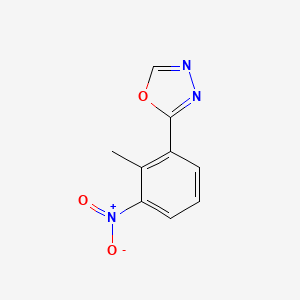
![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2808836.png)
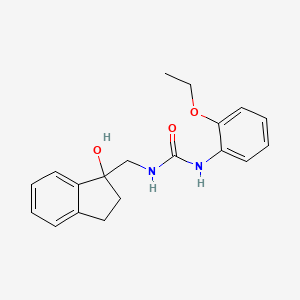
![3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2808841.png)
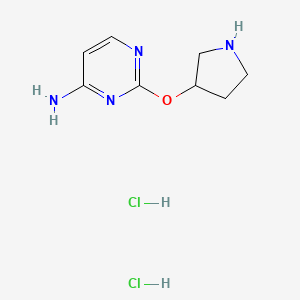
![diethyl 3-methyl-5-({[(4-(4-nitrophenyl)-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2808843.png)
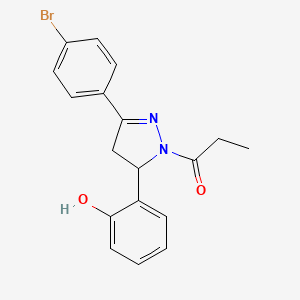
![N-Ethyl-N-[2-oxo-2-[[4-(trifluoromethyl)pyridin-3-yl]methylamino]ethyl]prop-2-enamide](/img/structure/B2808848.png)